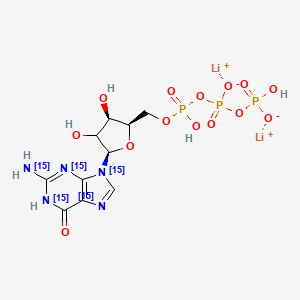
QM-FN-SO3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(4-(Dicyanomethylene)-2-(2-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)vinyl)quinolin-1(4H)-yl)propane-1-sulfonate: It is primarily used for in vivo imaging of amyloid β plaques, which are associated with Alzheimer’s disease . This compound is known for its high binding affinity, ultra-high sensitivity, and ability to penetrate the blood-brain barrier .
Métodos De Preparación
The synthesis of QM-FN-SO3 involves a two-stage process . The first stage includes the preparation of the quinoline-malononitrile-thiophene-(dimethylamino)phenylsulfonate core. The entire preparation process takes approximately two days .
Análisis De Reacciones Químicas
QM-FN-SO3 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding amine derivatives under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and quinoline moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
QM-FN-SO3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its key applications include:
In vivo imaging: It is used for the detection of amyloid β plaques in Alzheimer’s disease research
Confocal microscopy: The compound is employed in confocal microscopy for high-resolution imaging of biological tissues.
Drug screening: This compound is used in drug screening assays to evaluate the efficacy of potential therapeutic agents targeting amyloid β plaques
Mecanismo De Acción
QM-FN-SO3 exerts its effects through its near-infrared aggregation-induced emission properties . The compound binds to amyloid β plaques, leading to a significant increase in fluorescence intensity. This fluorescence is due to the aggregation-induced emission mechanism, where the compound emits light upon aggregation . The molecular targets of this compound are the amyloid β plaques, and the pathways involved include the binding of the compound to the plaques and the subsequent emission of near-infrared light .
Comparación Con Compuestos Similares
QM-FN-SO3 is unique compared to other similar compounds due to its high binding affinity, ultra-high sensitivity, and ability to penetrate the blood-brain barrier . Similar compounds include:
Thioflavin T (ThT): Commonly used for amyloid β plaque detection but has limitations such as shorter emission wavelengths and lower sensitivity.
Thioflavin S (ThS): Another widely used probe with similar limitations as ThT.
Other quinoline-based probes: These probes also exhibit near-infrared emission but may not have the same level of sensitivity and binding affinity as this compound.
Propiedades
Fórmula molecular |
C29H25N4NaO3S2 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
sodium;3-[4-(dicyanomethylidene)-2-[(E)-2-[5-[4-(dimethylamino)phenyl]thiophen-2-yl]ethenyl]quinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C29H26N4O3S2.Na/c1-32(2)23-10-8-21(9-11-23)29-15-14-25(37-29)13-12-24-18-27(22(19-30)20-31)26-6-3-4-7-28(26)33(24)16-5-17-38(34,35)36;/h3-4,6-15,18H,5,16-17H2,1-2H3,(H,34,35,36);/q;+1/p-1/b13-12+; |
Clave InChI |
WYMGXQAGHDNQOV-UEIGIMKUSA-M |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


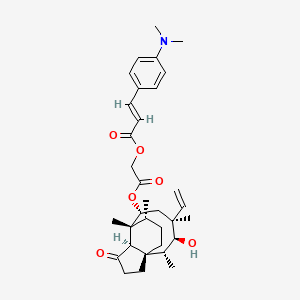
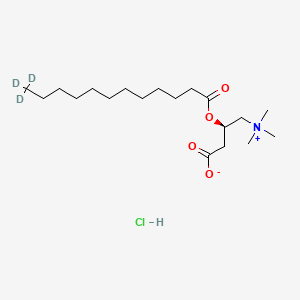
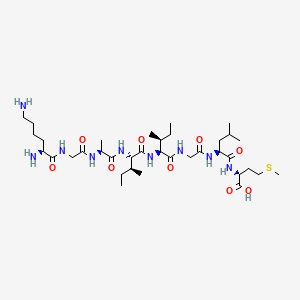
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
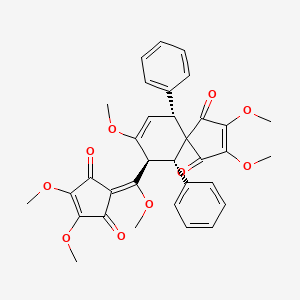
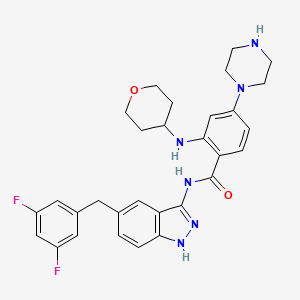
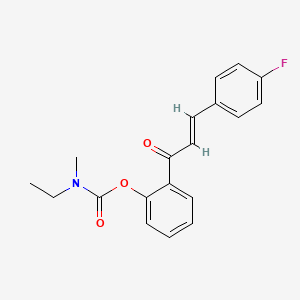
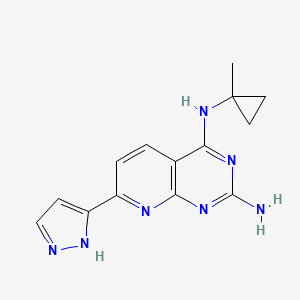
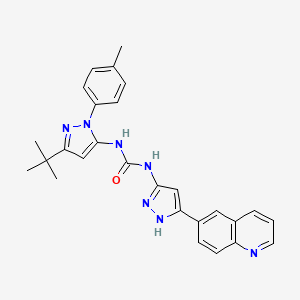


![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)

